Ethoxysanguinarine
Overview
Description
14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine is a complex organic compound belonging to the benzophenanthridine alkaloids. This compound is known for its unique structure, which includes multiple dioxolo and phenanthridine rings. It is primarily found in certain plant species and has been studied for its potential biological activities .
Scientific Research Applications
14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of benzophenanthridine alkaloids.
Mechanism of Action
Target of Action
Ethoxysanguinarine (Eth) is a benzophenanthridine alkaloid extracted from Macleaya cordata . The primary target of Eth is the AMP-activated protein kinase (AMPK) . AMPK is a key regulator of cellular energy homeostasis and plays a crucial role in the regulation of metabolism .
Mode of Action
Eth interacts directly with the allosteric drug and metabolite site of AMPK, stabilizing its activation . This interaction upregulates the activity of AMPK, leading to the induction of autophagy .
Biochemical Pathways
The activation of AMPK by Eth affects the mTORC1 pathway, a downstream target of AMPK . Eth decreases the phosphorylation of mTORC1 effectors (mTOR, p70S6K, and 4EBP1) in an AMPK-dependent manner . This suggests that Eth inhibits cell proliferation and induces autophagy depending on AMPK activation .
Result of Action
At low doses, Eth strongly inhibits the viability of breast cancer (BC) cell lines and induces autophagy . Autophagy is a cellular process that degrades unnecessary or dysfunctional components, allowing the orderly recycling of cellular components .
Action Environment
It’s important to note that the effects of eth can vary between different types of tumors , suggesting that the tumor microenvironment may influence its action.
Biochemical Analysis
Biochemical Properties
Ethoxysanguinarine is an inhibitor of protein phosphatase 2A (CIP2A) . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It induces cell apoptosis and inhibits colorectal cancer cells growth . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It directly interacts with the allosteric drug and metabolite site of AMP-activated protein kinase (AMPK) to stabilize its activation . It also influences gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It exhibits potent anti-breast cancer activity in nude mice and favorable pharmacokinetics in rats .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is known to interact with various cellular compartments and organelles .
Preparation Methods
The synthesis of 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine involves several steps:
Synthetic Routes: The preparation typically starts with the formation of the core phenanthridine structure, followed by the introduction of the dioxolo groups. The ethoxy and methyl groups are then added through specific alkylation reactions.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinone derivatives, which are often more reactive.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives, which may exhibit different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methyl positions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Major Products: The major products depend on the specific reaction conditions but can include various substituted phenanthridine derivatives.
Comparison with Similar Compounds
14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine can be compared with other benzophenanthridine alkaloids:
Similar Compounds: Compounds like 1,2-dimethoxy-12-methyl-12,13-dihydro-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-c]phenanthridin-13-ol and spallidamine share structural similarities
Uniqueness: The presence of the ethoxy group at the 14th position and the specific arrangement of dioxolo rings make it unique.
Properties
IUPAC Name |
23-ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-3-24-22-19-13(6-7-16-21(19)28-11-25-16)14-5-4-12-8-17-18(27-10-26-17)9-15(12)20(14)23(22)2/h4-9,22H,3,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEXWTOTHXCQCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2=C(C=CC3=C2OCO3)C4=C(N1C)C5=CC6=C(C=C5C=C4)OCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415720 | |
Record name | 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28342-31-6 | |
Record name | 14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the primary molecular targets of Ethoxysanguinarine and how does its interaction with these targets influence cellular processes?
A: this compound has been shown to directly interact with several key proteins involved in cellular regulation. One prominent target is CIP2A (Cancerous Inhibitor of Protein Phosphatase 2A). By binding to CIP2A, this compound prevents CIP2A from inhibiting PP2A (Protein Phosphatase 2A) [, , ]. This activation of PP2A subsequently leads to the downregulation of the mTORC1 (mammalian Target of Rapamycin Complex 1) signaling pathway, a critical regulator of cell growth and proliferation [].
Q2: How does the structure of this compound relate to its observed biological activity?
A: While the precise structure-activity relationship (SAR) of this compound is still under investigation, studies have begun to elucidate how specific structural features contribute to its biological activity. For example, research comparing berberine and its structural analogs, including this compound, revealed that subtle differences in their structures significantly impact their effects on individual gut microbiomes [].
Q3: What are the potential applications of this compound in treating diseases?
A: this compound has shown promising anticancer activity against various cancer types in vitro and in vivo. Notably, its ability to inhibit CIP2A, activate AMPK, and suppress Hakai signaling makes it a potential therapeutic agent for cancers where these pathways are dysregulated, such as colorectal cancer [], breast cancer [, ], lung cancer [], and gastric cancer [, ].
Q4: What are the current limitations and areas requiring further research for this compound?
A4: Despite its promising biological activities, further research is needed to fully understand this compound's therapeutic potential and address existing limitations. These include:
Q5: What analytical techniques are employed to study this compound?
A5: Researchers employ various analytical methods to characterize and quantify this compound, including:
- Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to elucidate its structure and confirm its identity [, ].
- Chromatography: Methods like High-Performance Liquid Chromatography (HPLC) are employed to separate and quantify this compound from complex mixtures, such as plant extracts or biological samples [].
- Molecular Docking: This computational approach helps predict the binding affinity and interactions of this compound with its target proteins, aiding in understanding its mechanism of action [, ].
- Cellular Assays: A variety of cell-based assays are used to assess this compound's biological activity, including viability assays, apoptosis assays, and migration/invasion assays [, , ].
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